N-(cyanomethyl)-3-phenylthiophene-2-carboxamide
Description
N-(cyanomethyl)-3-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic synthesis and pharmaceuticals. The presence of a cyanomethyl group and a carboxamide functionality in this compound makes it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-7-8-15-13(16)12-11(6-9-17-12)10-4-2-1-3-5-10/h1-6,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWXIDMTVIINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-phenylthiophene-2-carboxamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with cyanomethylating agents. One common method is the reaction of 3-phenylthiophene-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(cyanomethyl)-3-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- N-(cyanomethyl)-2-phenylthiophene-3-carboxamide
- N-(cyanomethyl)-3-phenylthiophene-2-sulfonamide
- N-(cyanomethyl)-3-phenylthiophene-2-carboxylate
Comparison: N-(cyanomethyl)-3-phenylthiophene-2-carboxamide is unique due to the specific positioning of the cyanomethyl and carboxamide groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
